molecular formula C9H9Cl2N3OS B4557503 2-acetyl-N-(2,4-dichlorophenyl)hydrazinecarbothioamide

2-acetyl-N-(2,4-dichlorophenyl)hydrazinecarbothioamide

Cat. No.: B4557503
M. Wt: 278.16 g/mol
InChI Key: YCFVOSXWKLDTLT-UHFFFAOYSA-N
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Description

2-acetyl-N-(2,4-dichlorophenyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C9H9Cl2N3OS and its molecular weight is 278.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.9843385 g/mol and the complexity rating of the compound is 278. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Compounds similar to 2-acetyl-N-(2,4-dichlorophenyl)hydrazinecarbothioamide are often synthesized for their potential applications in pharmaceuticals and materials science. For instance, a study by Ramadan (2019) detailed the synthesis and mass spectrometry of arylidene-hydrazinyl-thiazolines and their precursors, emphasizing the importance of such compounds in understanding their molecular structure and fragmentation patterns using mass spectrometry and molecular modeling (Ramadan, 2019).

Antimicrobial and Antibacterial Activities

  • Desai et al. (2008) conducted synthesis and QSAR studies of thiosemicarbazides, triazoles, thiadiazoles, and oxadiazoles derivatives, demonstrating potential antibacterial activity against both gram-positive and gram-negative bacteria. The structural and physicochemical parameters played significant roles in their biological activity, showcasing the potential of such compounds in developing new antibacterial agents (Desai, Bhavsar, Shah, & Saxena, 2008).

Antioxidant Activity

  • Barbuceanu et al. (2014) synthesized new compounds from hydrazinecarbothioamide and 1,2,4-triazole class containing diarylsulfone and 2,4-difluorophenyl moieties and evaluated their antioxidant activity. This study illustrates the chemical diversity and potential of such compounds in exhibiting significant antioxidant properties, which could be beneficial in pharmacological applications (Barbuceanu, Ilies, Şaramet, Uivarosi, Draghici, & Rǎdulescu, 2014).

Anticonvulsant and Muscle Relaxant Activities

  • Sharma et al. (2013) explored the synthesis of hydrazine carbothioamide derivatives for their anticonvulsant and muscle relaxant activities. This research underscores the therapeutic potential of such compounds in treating convulsions and muscle-related disorders, emphasizing their importance in medicinal chemistry (Sharma, Verma, Sharma, & Prajapati, 2013).

Fluorescence Probes and Sensing

  • A study by Shi et al. (2016) on hydrazinecarbothioamide derivatived dual-channel optical probe highlights the application of such compounds in detecting Hg2+ and Ag+ ions through fluorescence changes. This research indicates the potential of this compound analogs in environmental monitoring and chemical sensing (Shi, Chen, Xie, Hui, 2016).

Properties

IUPAC Name

1-acetamido-3-(2,4-dichlorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3OS/c1-5(15)13-14-9(16)12-8-3-2-6(10)4-7(8)11/h2-4H,1H3,(H,13,15)(H2,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFVOSXWKLDTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=S)NC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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